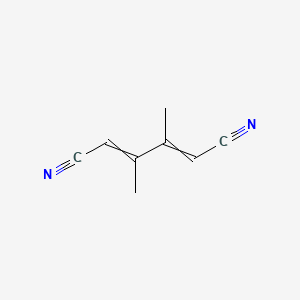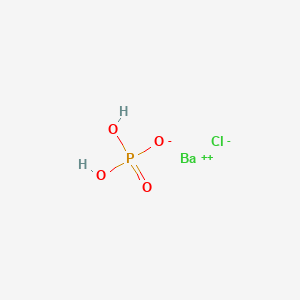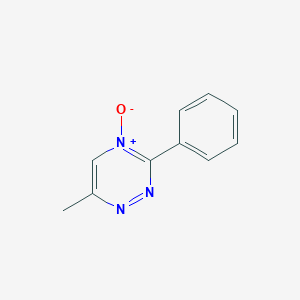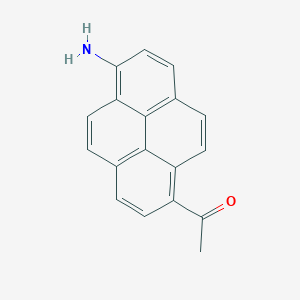![molecular formula C7H16NO3P B14486482 Phosphonic acid, [(hexahydro-1H-azepin-1-yl)methyl]- CAS No. 65810-04-0](/img/structure/B14486482.png)
Phosphonic acid, [(hexahydro-1H-azepin-1-yl)methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(azepan-1-ylmethyl)phosphonic acid is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to an azepane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (azepan-1-ylmethyl)phosphonic acid typically involves the reaction of azepane with a phosphonic acid derivative. One common method is the reaction of azepane with diethyl phosphite under controlled conditions, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of (azepan-1-ylmethyl)phosphonic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(azepan-1-ylmethyl)phosphonic acid can undergo various chemical reactions, including:
Oxidation: The phosphonic acid group can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can modify the azepane ring or the phosphonic acid group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phosphonic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the phosphonic acid group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid esters, while reduction could produce phosphonic acid derivatives with modified azepane rings.
Wissenschaftliche Forschungsanwendungen
(azepan-1-ylmethyl)phosphonic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: The compound can be used in the study of enzyme inhibition, particularly those enzymes that interact with phosphonic acid groups.
Industry: It can be used in the production of materials with specific properties, such as flame retardants or plasticizers.
Wirkmechanismus
The mechanism of action of (azepan-1-ylmethyl)phosphonic acid involves its interaction with molecular targets that recognize the phosphonic acid group. This interaction can inhibit enzymes that utilize phosphate groups, thereby affecting metabolic pathways. The azepane ring may also contribute to the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminoethylphosphonic acid: Another phosphonic acid derivative with biological activity.
Fosfomycin: A well-known antibacterial agent that contains a phosphonic acid group.
Azepane derivatives: Compounds with similar azepane rings but different functional groups.
Uniqueness
(azepan-1-ylmethyl)phosphonic acid is unique due to the combination of the azepane ring and the phosphonic acid group, which imparts specific chemical and biological properties
Eigenschaften
CAS-Nummer |
65810-04-0 |
|---|---|
Molekularformel |
C7H16NO3P |
Molekulargewicht |
193.18 g/mol |
IUPAC-Name |
azepan-1-ylmethylphosphonic acid |
InChI |
InChI=1S/C7H16NO3P/c9-12(10,11)7-8-5-3-1-2-4-6-8/h1-7H2,(H2,9,10,11) |
InChI-Schlüssel |
NTHGSJJDTIDTIU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCN(CC1)CP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



phenylphosphanium](/img/structure/B14486400.png)



![Pyrrolo[2,1-b]quinazolin-9(1H)-one, 3-chloro-2,3-dihydro-](/img/structure/B14486433.png)
![8-Methyl-1-(propan-2-yl)spiro[4.5]deca-3,7-dien-2-one](/img/structure/B14486435.png)





![Methyl 4-oxo-4-[(pyridin-2-yl)sulfanyl]butanoate](/img/structure/B14486458.png)

